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molecular formula C10H13NO5 B8808521 N-Hydroxy-3,4,5-trimethoxybenzamide CAS No. 15494-44-7

N-Hydroxy-3,4,5-trimethoxybenzamide

Cat. No. B8808521
M. Wt: 227.21 g/mol
InChI Key: PIULYJCFXUOXIV-UHFFFAOYSA-N
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Patent
US04999366

Procedure details

A mixture consisting of 2.27 g (0.0100 mol) of 3,4,5-trimethoxybenzohydroxamic acid (recrystallized from absolute ethanol prior to the reaction), 5 ml of pyridine, and 100 ml of methylene chloride was prepared in a 250 ml round-bottom flask. The mixture was cooled in an ice bath, and 2.00 g (0.0101 mol) of diethylmalonyl chloride was added dropwise over a 15 minute period. The reaction mixture was stirred for one hour at room temperature after which time all of the hydroxamic acid had dissolved. The solution was extracted three times with 50 ml portions of water, four times 50 ml portions of 5% hydrochloric acid, and two times with 50 ml portions of 5% sodium carbonate. The methylene chloride solution was dried (MgSO4) and evaporated to dryness under reduced pressure to give 2.86g (81.5%) of crude 2-(3,4,5-trimethoxybenzoyl)-4,4-diethylisoxazolidine-3,5-dione; as a solid residue: mp 103-106° C. Recrystallization of 2.72 g of the crude product from 20 ml of absolute ethanol gave 2.14 g of 2-(3,4,5-trimethoxybenzoyl)-4,4-diethylisoxazolidine-3,5mp 107- 109.5° C.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:15][CH3:16])[C:12]=1[O:13][CH3:14])[C:6]([NH:8][OH:9])=[O:7].[CH2:17]([C:19]([CH2:26][CH3:27])([C:23](Cl)=[O:24])[C:20](Cl)=[O:21])[CH3:18]>>[CH3:16][O:15][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:12]=1[O:13][CH3:14])[C:6]([N:8]1[C:20](=[O:21])[C:19]([CH2:26][CH3:27])([CH2:17][CH3:18])[C:23](=[O:24])[O:9]1)=[O:7]

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
COC=1C=C(C(=O)NO)C=C(C1OC)OC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)(C(=O)Cl)CC
Step Three
Name
hydroxamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethanol
CUSTOM
Type
CUSTOM
Details
to the reaction), 5 ml of pyridine, and 100 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
was prepared in a 250 ml round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with 50 ml portions of water, four times 50 ml portions of 5% hydrochloric acid, and two times with 50 ml portions of 5% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N2OC(C(C2=O)(CC)CC)=O)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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